molecular formula C16H15ClN2O4S B6395251 2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid CAS No. 1261992-35-1

2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid

Cat. No.: B6395251
CAS No.: 1261992-35-1
M. Wt: 366.8 g/mol
InChI Key: UGZMTGDWVLUCQB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like oxone or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is unique due to its combination of a pyrrolidine ring, sulfonyl group, and isonicotinic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-15-9-13(16(20)21)14(10-18-15)11-4-3-5-12(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMTGDWVLUCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688471
Record name 2-Chloro-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-35-1
Record name 2-Chloro-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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